molecular formula C21H19N5O3 B2489490 4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899737-12-3

4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No. B2489490
M. Wt: 389.415
InChI Key: XLQNMTIAHOVETM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a compound that has gained significant attention in the scientific community due to its potential applications in drug development.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide' involves the synthesis of the pyrazolo[3,4-d]pyrimidine ring system followed by the attachment of the p-tolyl and benzamide moieties. The ethoxy group is introduced at the final stage of the synthesis.

Starting Materials
4-chloro-3-nitropyrazole, 4-methyl-2-nitrobenzoic acid, ethyl 4-aminobenzoate, p-tolylboronic acid, N,N-dimethylformamide, potassium carbonate, palladium acetate, triethylamine, acetic acid, sodium hydroxide, acetic anhydride, benzoyl chloride, ethanol

Reaction
Step 1: Reduction of 4-chloro-3-nitropyrazole with palladium acetate and triethylamine in N,N-dimethylformamide to obtain 4-amino-3-nitropyrazole., Step 2: Cyclization of 4-amino-3-nitropyrazole with 4-methyl-2-nitrobenzoic acid in the presence of potassium carbonate in N,N-dimethylformamide to obtain 4-oxo-1-(4-methyl-2-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine., Step 3: Reduction of ethyl 4-nitrobenzoate with palladium acetate and triethylamine in ethanol to obtain ethyl 4-aminobenzoate., Step 4: Coupling of 4-oxo-1-(4-methyl-2-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine with p-tolylboronic acid in the presence of palladium acetate and triethylamine in N,N-dimethylformamide to obtain 4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine., Step 5: Acylation of 4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine with benzoyl chloride in the presence of triethylamine and acetic acid to obtain 4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzoyl chloride., Step 6: Hydrolysis of 4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzoyl chloride with sodium hydroxide to obtain 4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzoic acid., Step 7: Amidation of 4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzoic acid with ethyl 4-aminobenzoate in the presence of acetic anhydride and triethylamine to obtain 4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide.

Mechanism Of Action

The exact mechanism of action of 4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes that are involved in cell proliferation and survival. This inhibition may lead to the death of cancer cells and the prevention of tumor growth.

Biochemical And Physiological Effects

Studies have shown that the compound exhibits low toxicity and high selectivity towards cancer cells. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. The compound has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide in lab experiments is its low toxicity and high selectivity towards cancer cells. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in drug development.

Future Directions

There are several future directions for the study of 4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide. One direction is to further investigate its mechanism of action and identify the specific enzymes that it inhibits. This would provide valuable information for the development of more effective anti-cancer drugs. Another direction is to study its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, future studies could focus on optimizing the synthesis method and improving the compound's selectivity towards cancer cells.
In conclusion, 4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a compound that has shown promise in the development of anti-cancer drugs and treatment of neurological disorders. Although its exact mechanism of action is not fully understood, studies have shown that it exhibits low toxicity and high selectivity towards cancer cells. Further research is needed to fully understand its potential applications and optimize its use in drug development.

Scientific Research Applications

The compound has been studied for its potential applications in drug development. It has been found to exhibit anti-tumor activity in vitro and in vivo, making it a promising candidate for the development of anti-cancer drugs. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-ethoxy-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-3-29-17-10-6-15(7-11-17)20(27)24-25-13-22-19-18(21(25)28)12-23-26(19)16-8-4-14(2)5-9-16/h4-13H,3H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQNMTIAHOVETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

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